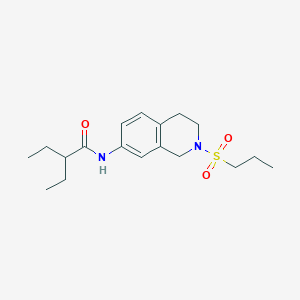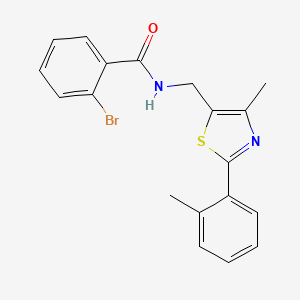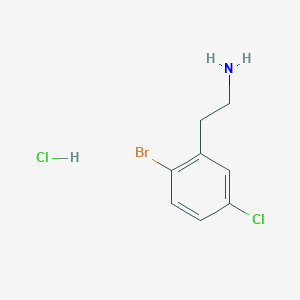
2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of bromo-chlorophenyl derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide (BEA) from [2-14C]ethan-1-01-2-amine hydrochloride involves a reaction with HBr in a specialized chamber at elevated temperatures, followed by purification through fractional vacuum sublimation . Similarly, the synthesis of enantiomerically pure diarylethanes starting from a bromo-chlorophenyl compound involves a 7-step procedure, including resolution by crystallization and determination of absolute configurations by single-crystal X-ray diffractions . These methods highlight the complexity and the need for careful control of reaction conditions in the synthesis of bromo-chlorophenyl compounds.
Molecular Structure Analysis
The molecular structure of bromo-chlorophenyl compounds can be determined using techniques such as single-crystal X-ray diffraction, as demonstrated in the synthesis of enantiomerically pure diarylethanes . This technique allows for the unambiguous determination of the absolute configurations of the compounds, which is crucial for understanding their chemical behavior and potential applications.
Chemical Reactions Analysis
Bromo-chlorophenyl compounds can undergo various chemical reactions. For example, the bromination of organic allylic compounds using a brominating agent like N,N'-Dibromo-N,N'-1,2-ethane diyl bis(2,5-dimethyl benzene sulphonyl)amine can occur at ambient conditions in carbon tetrachloride . This indicates that bromo-chlorophenyl compounds can be reactive towards bromination under certain conditions. Additionally, the basic hydrolysis of bromo-chlorophenyl derivatives can lead to the sequential formation of various hydroxylated derivatives, as shown in the hydrolysis of a bromo-chlorophenyl benzodiazepine .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride are not directly discussed in the provided papers, the properties of related compounds can be inferred. For example, the purity and yield of synthesized bromo-chlorophenyl compounds can be high, as seen with BEA, which had a purity greater than 95% . The reactivity of these compounds in bromination reactions and their behavior under basic hydrolysis suggest that they have significant chemical versatility, which could be influenced by the presence of bromo and chloro substituents on the aromatic ring.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Mecanismo De Acción
Result of Action
The molecular and cellular effects of 2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interaction with its targets and the downstream consequences of these interactions.
Action Environment
The action, efficacy, and stability of 2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride can be influenced by various environmental factors . These factors include pH, temperature, and the presence of other molecules that can interact with the compound. For instance, the compound’s activity could be affected by the pH of the environment, as changes in pH can alter the compound’s ionization state and, consequently, its interaction with targets.
Propiedades
IUPAC Name |
2-(2-bromo-5-chlorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN.ClH/c9-8-2-1-7(10)5-6(8)3-4-11;/h1-2,5H,3-4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDTVVAKCHQPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride](/img/structure/B3020033.png)

![6-[(4-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3020036.png)
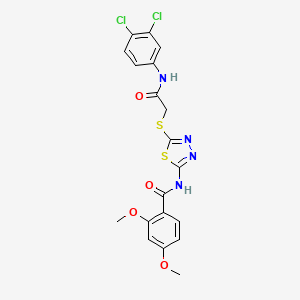

![2-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide](/img/structure/B3020040.png)
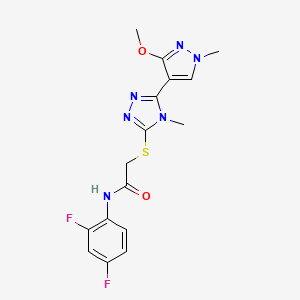
![5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B3020042.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(methylthio)phenyl)methanone](/img/structure/B3020043.png)
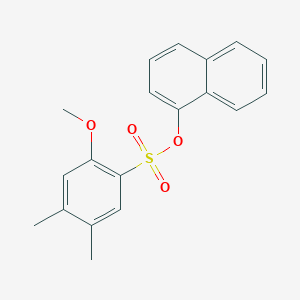
![8-(5-Bromo-2-methoxyphenyl)-5-(2-ethoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3020046.png)
